3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide
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Overview
Description
3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxan-4-yl Intermediate: The oxan-4-yl intermediate can be synthesized by reacting 2-methoxyphenyl with an appropriate oxirane under acidic or basic conditions.
Coupling with Benzamide: The oxan-4-yl intermediate is then coupled with 3-methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Gene Expression Modulation: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and oxan-4-yl moieties contribute to its distinct properties compared to other benzamide derivatives.
Properties
IUPAC Name |
3-methoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-17-7-5-6-16(14-17)20(23)22-15-21(10-12-26-13-11-21)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJSWPTVQNYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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